molecular formula C12H10N4O B8699036 7-Benzyl-3,7-dihydro-6h-purin-6-one CAS No. 6991-06-6

7-Benzyl-3,7-dihydro-6h-purin-6-one

Cat. No.: B8699036
CAS No.: 6991-06-6
M. Wt: 226.23 g/mol
InChI Key: QOYGLSWWXXBIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3,7-dihydro-6h-purin-6-one is a synthetic purine derivative of significant interest in medicinal chemistry and early-stage pharmaceutical research . As a purine-based scaffold, this compound serves as a valuable building block for the design and synthesis of novel molecules, particularly in the development of potential therapeutic agents. Researchers utilize this benzyl-substituted purinone in exploring structure-activity relationships, with purine analogs being widely investigated across various disease areas, including oncology, where similar compounds have demonstrated activity against specific molecular targets . The structural motif of this compound, featuring the purine core with a benzyl substituent, makes it particularly relevant for chemical biology studies and as a precursor in synthetic organic chemistry applications. The product is provided with comprehensive analytical data to ensure research reproducibility. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions and laboratory practices.

Properties

IUPAC Name

7-benzyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)15-8-16(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGLSWWXXBIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284764
Record name 7-benzyl-3,7-dihydro-6h-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6991-06-6
Record name NSC210812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC38837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-benzyl-3,7-dihydro-6h-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 7-benzyl-3,7-dihydro-6H-purin-6-one with related purine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
This compound C₁₂H₁₁N₅O 241.25 Benzyl (N7) Not reported Low (hydrophobic)
Guanine (2-amino-1,7-dihydro-6H-purin-6-one) C₅H₅N₅O 151.13 Amino (C2) 360 Insoluble in water
Hypoxanthine (1,7-dihydro-6H-purin-6-one) C₅H₄N₄O 136.11 None >300 Poorly soluble
7-Benzyl-2-chloro-3H-purin-6-one C₁₂H₉ClN₄O 260.68 Benzyl (N7), Chloro (C2) Not reported Not available
12d (CRF1 antagonist) Not specified Not specified Varied substituents Not reported Optimized for bioavailability

Key Observations :

  • Molecular Weight and Hydrophobicity : The benzyl group in this compound increases molecular weight by ~90 g/mol compared to guanine, significantly enhancing hydrophobicity. This may improve membrane permeability but reduce water solubility .
  • Melting Points : Hypoxanthine and guanine exhibit high melting points (>300°C) due to strong hydrogen bonding. The benzyl substituent likely disrupts crystal packing, though experimental data for the target compound is lacking .

Preparation Methods

Direct N7 Alkylation via Silylation and Lewis Acid Catalysis

A widely reported method involves the use of N-trimethylsilylated purine intermediates and benzyl halides in the presence of Lewis acids like tin(IV) chloride (SnCl₄). This approach, adapted from studies on tert-butyl purine derivatives, leverages the electrophilic activation of the benzyl halide to favor N7 substitution.

Example Procedure :

  • Silylation : 6-Chloropurine (5.0 mmol) is treated with bis(trimethylsilyl)acetamide (BSA, 1.5 equiv) in anhydrous dichloroethane (DCE) at 76–80°C for 30 minutes.

  • Alkylation : After cooling, SnCl₄ (2.1 equiv) and benzyl bromide (3.0 equiv) are added, followed by stirring at room temperature for 19 hours.

  • Workup : The mixture is quenched with isopropyl alcohol, extracted with chloroform, and washed with NaHCO₃ and brine.

This method yields 7-benzyl-6-chloropurine as a precursor, which is hydrolyzed to the target compound under basic conditions.

Nucleophilic Substitution Under Basic Conditions

Alternative routes employ nucleophilic displacement of leaving groups (e.g., chlorine) at the C6 position. For instance, heating 6-chloro-7-benzylpurine with aqueous sodium hydroxide facilitates hydrolysis to the 6-keto derivative.

Optimization Insights :

  • Temperature : Reactions conducted at 100°C in sealed vials achieve complete conversion within 30 minutes.

  • Neutralization : Acetic acid is preferred for neutralizing the basic reaction mixture, minimizing side reactions.

Multi-Step Alkylation in Polar Aprotic Solvents

Patent literature describes alkylation in N,N-dimethylacetamide (DMA) at elevated temperatures (120°C) using benzyl halides and amines as bases. This method is particularly effective for introducing bulky substituents while maintaining regioselectivity.

Case Study :

  • Substrates : 7-(2-Naphthylmethyl)guanine and (1,1′-biphenyl)-4-ylmethyl chloride.

  • Conditions : 8 hours at 120°C in DMA, followed by flash chromatography.

  • Yield : 46% after purification.

Reaction Optimization and Mechanistic Insights

Role of Silylation in Regiocontrol

Silylation with BSA enhances the nucleophilicity of the N7 position by protecting reactive sites and reducing electron density at N9. Computational studies suggest that SnCl₄ coordinates with the benzyl halide, polarizing the C–Br bond and facilitating attack by the N7-silylated purine.

Solvent and Temperature Effects

  • Dichloroethane (DCE) : Ideal for silylation due to high boiling point and inertness.

  • Acetonitrile (ACN) : Alternative solvent for shorter reaction times (4 hours) at room temperature.

  • Polar Aprotic Solvents (DMA) : Enable high-temperature alkylation without decomposition.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : The benzyl group appears as a singlet at δ 5.4–5.7 ppm, while the purine C8 proton resonates at δ 8.1–8.5 ppm.

  • ¹³C NMR : Carbonyl signals (C6=O) are observed at δ 159–165 ppm, with the benzyl quaternary carbon at δ 55–59 ppm.

Chromatographic Purity

Flash chromatography using dichloromethane-methanol (10:1) or silica gel columns achieves >95% purity, as verified by HPLC.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Silylation/SnCl₄DCE, RT, 19 h52–76%High regioselectivity, scalableRequires anhydrous conditions
HydrolysisH₂O/NaOH, 100°C, 0.5 h66%Simple workup, no chromatographyLimited to C6-substituted precursors
DMA AlkylationDMA, 120°C, 8 h46%Tolerates bulky substituentsLower yield, high energy input

Q & A

Q. How can synthesis conditions for 7-Benzyl-3,7-dihydro-6H-purin-6-one be optimized to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) reduce side reactions.
  • Catalysts : Use Pd-based catalysts for cross-coupling steps, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Validate with ¹H/¹³C NMR (δ 7.2–7.5 ppm for benzyl protons) and HRMS (expected [M+H]⁺ = 269.1) .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify benzyl protons (δ 4.8–5.2 ppm, singlet) and purine ring protons (δ 8.1–8.3 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O at ~160 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical [M+H]⁺ = 269.1; observed deviation < 2 ppm).
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles (e.g., benzyl vs. purine ring alignment) .

Note : Contaminants (e.g., de-benzylated byproducts) require HPLC-DAD (λ = 254 nm) with >95% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Hypothesis Testing :
    • Scenario : Discrepancy in benzyl proton integration (e.g., ¹H NMR shows 5H instead of 7H).
    • Root Cause : Incomplete substitution or rotational isomerism.
    • Resolution :

Variable Temperature NMR : Assess dynamic effects (e.g., coalescence temperature for rotamers).

2D NMR (COSY, HSQC) : Correlate protons to adjacent carbons to confirm connectivity .

Computational Modeling : Compare DFT-calculated chemical shifts with experimental data .

Q. What strategies are effective for studying the compound’s bioactivity while minimizing cytotoxicity?

Methodological Answer:

  • In Vitro Assay Design :
    • Dose-Response Curves : Test 0.1–100 µM ranges in cell lines (e.g., HEK293), using MTT assays for viability.
    • Targeted Pathways : Screen kinase inhibition (e.g., AMPK, mTOR) via ELISA or Western blot .
  • Metabolic Stability : Use HPLC-MS/MS to monitor hepatic clearance in microsomal incubations (t½ > 60 min preferred) .
  • Structural Analogues : Compare with 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one (CAS 578-76-7) to isolate benzyl-group effects .

Note : For conflicting bioactivity data, apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • X-ray Structure Analysis :
    • Key Parameters : Bond lengths (C-N = 1.34 Å), dihedral angles (e.g., 64.7° between purine and benzyl), and hydrogen bonds (N–H⋯F, 2.8 Å) .
  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Targets : ATP-binding pockets (e.g., CDK2, PDB: 1H1S).
    • Modifications : Introduce electron-withdrawing groups (e.g., -F) on the benzyl ring to enhance π-stacking .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • First Aid :
    • Inhalation : Immediate oxygen administration; avoid mouth-to-mouth resuscitation .
    • Skin Contact : Wash with 10% aqueous ethanol, then soap and water.
  • Waste Disposal : Neutralize acidic/basic residues before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.